3-Amino-1-(2,4-difluorophenyl)propan-1-ol

Description

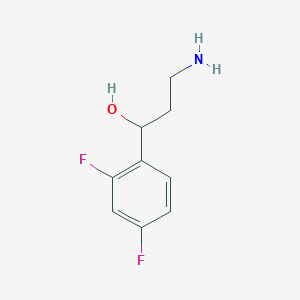

3-Amino-1-(2,4-difluorophenyl)propan-1-ol is a fluorinated γ-amino alcohol characterized by a propan-1-ol backbone substituted with a 2,4-difluorophenyl group at position 1 and an amino group at position 2. This scaffold is notable for its versatility in drug discovery, particularly in synthesizing compounds with antimicrobial, cytotoxic, or enzyme-inhibitory activities. Its structural features, including fluorine atoms and stereochemistry, influence physicochemical properties (e.g., lipophilicity, metabolic stability) and biological interactions .

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

3-amino-1-(2,4-difluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11F2NO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |

InChI Key |

QQRPHCLIBCXACF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CCN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,4-difluorophenyl)propan-1-ol typically involves the reaction of 2,4-difluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol. The reaction conditions often include a solvent like ethanol and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,4-difluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 3-oxo-1-(2,4-difluorophenyl)propan-1-ol.

Reduction: Formation of 3-amino-1-(2,4-difluorophenyl)propan-1-amine.

Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

3-Amino-1-(2,4-difluorophenyl)propan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,4-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

3-Amino-1-(2,4-difluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile (4a)

- Structure: Incorporates the 3-amino-1-(2,4-difluorophenyl)propan-1-ol moiety fused into a benzo[f]chromene system with a nitrile group.

- Activity : Demonstrates cytotoxic activity against cancer cell lines, attributed to the extended conjugation and nitrile group .

- Data: Property this compound Compound 4a Molecular Weight 203.20 g/mol (C₁₀H₁₃F₂NO) 341.33 g/mol (C₁₉H₁₃F₂N₂O₂) Biological Target RPE65 inhibition (in related derivatives) Cytotoxicity (chromene)

Fluorinated Emixustat Derivatives (14 and 15)

- Structure: (R/S)- and (S/R)-3-amino-1-(3-((5-fluoro-2-(3-fluoropropyl)pentyl)oxy)phenyl)propan-1-ol.

- Key Differences : Additional fluorinated alkyl chains at the phenyl ring enhance lipophilicity and RPE65 binding.

- Activity : 2-fold higher potency than racemic emixustat in inhibiting RPE65, a key enzyme in retinal degeneration. The extended fluorinated chains likely improve membrane permeability .

1-Amino-3-(2,4-difluorophenyl)propan-2-ol Hydrochloride

- Structure: Structural isomer with amino and hydroxyl groups at positions 1 and 2, respectively.

- Key Differences : Altered stereoelectronic properties due to hydroxyl repositioning.

(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride

- Structure: Mono-fluoro substitution at the phenyl ring (4-F vs. 2,4-diF).

- Activity: Fluorine position impacts interactions with enzymes like monoamine oxidases .

3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-ol

- Structure: Difluorophenyl group as a benzyl substituent rather than directly bonded to the propanol.

- Key Differences : Increased steric bulk may reduce blood-brain barrier penetration but enhance selectivity for peripheral targets .

Biological Activity

3-Amino-1-(2,4-difluorophenyl)propan-1-ol is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, including an amino group, a hydroxyl group, and a difluorophenyl substituent. These functional groups contribute to its biological activity through various mechanisms, making it a potential candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's mechanism can be summarized as follows:

- Hydrogen Bonding: The amino and hydroxyl groups form hydrogen bonds with active sites on target proteins.

- Hydrophobic Interactions: The difluorophenyl group engages in hydrophobic interactions, facilitating binding to lipid membranes or hydrophobic pockets in proteins.

- Modulation of Enzyme Activity: These interactions can modulate the activity of enzymes or receptors, leading to various biological effects such as inhibition or activation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Anti-inflammatory Effects: Investigations into its anti-inflammatory properties indicate it may inhibit pro-inflammatory cytokines.

- Neuroprotective Effects: Its ability to stabilize microtubules has been explored in the context of neurodegenerative diseases.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound found that it exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined for several strains, demonstrating its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Activity

In vitro studies have shown that this compound reduces the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism by which it may exert anti-inflammatory effects.

Neuroprotective Effects

Research involving transgenic mouse models for tauopathies demonstrated that treatment with this compound led to improved cognitive function and reduced tau pathology. The compound's ability to stabilize microtubules was highlighted as a key factor in its neuroprotective properties.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Amino-3-(2,4-difluorophenyl)propan-1-ol | Similar structure; different substitution | Antimicrobial and anti-inflammatory |

| 3-Amino-2-(2,4-difluorophenyl)propan-1-ol | Different position of amino group | Neuroprotective effects |

| 3-Amino-1-(3,4-difluorophenyl)propan-1-ol | Variation in fluorine substitution | Cytotoxic effects on cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.